molecular formula C13H11ClO B6320865 5-(4-Chlorophenyl)-2-methylphenol CAS No. 956411-21-5

5-(4-Chlorophenyl)-2-methylphenol

Cat. No.: B6320865
CAS No.: 956411-21-5
M. Wt: 218.68 g/mol
InChI Key: LTRBDPDPNBFNJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chlorophenyl)-2-methylphenol is a phenolic compound featuring a chlorophenyl substituent at the 5-position and a methyl group at the 2-position of the phenol ring. Phenolic compounds are known for their hydrogen-bonding capabilities, which influence solubility, melting points, and interactions with biological targets .

Properties

IUPAC Name

5-(4-chlorophenyl)-2-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c1-9-2-3-11(8-13(9)15)10-4-6-12(14)7-5-10/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRBDPDPNBFNJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635257
Record name 4'-Chloro-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956411-21-5
Record name 4'-Chloro-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-2-methylphenol typically involves the reaction of 4-chlorobenzaldehyde with phenol in the presence of a catalyst. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the desired product. The reaction can be carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. Purification of the product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

5-(4-Chlorophenyl)-2-methylphenol has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-2-methylphenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the chlorophenyl group may enhance the compound’s lipophilicity, allowing it to interact with cell membranes and other hydrophobic environments.

Comparison with Similar Compounds

Key Observations :

  • Furan Derivatives : Compounds like 1a and 1c demonstrate that electron-withdrawing groups (e.g., -CHO in 1a) reduce synthetic yields compared to hydroxymethyl substituents (1c, 87% yield) .
  • Phenolic Analogues: The presence of polar groups (e.g., -CN or -OCH3 in ) may enhance solubility but complicate crystallization, as seen in the lack of reported melting points .

Physicochemical Properties

For example:

  • Melting Points: Furan-based 1a (m.p. 126–128°C) has a higher melting point than thiophene analog 1b (m.p. 88–90°C), attributed to stronger intermolecular forces in the furan system . The methyl and hydroxyl groups in the target phenol compound may further elevate its melting point.
  • Solubility: Phenolic compounds generally exhibit moderate water solubility due to -OH groups, whereas aldehyde or cyano substituents (e.g., 1a, ) reduce polarity .

Key Observations :

  • Receptor Interactions: OX1’s chlorophenyl group contributes to strong receptor binding (-4.274 kcal/mol), suggesting that 5-(4-Chlorophenyl)-2-methylphenol may exhibit similar affinity if tested .
  • Therapeutic Potential: Pyrazole derivatives () show activity against breast cancer cells, highlighting the pharmacological relevance of chlorophenyl-containing heterocycles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.